2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propylacetamide
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Description
The compound “2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propylacetamide” is a chemical compound that falls under the category of thiadiazole derivatives . The IUPAC name for this compound is ethyl 2-((5-(3-phenylureido)-1H-1lambda3,3,4-thiadiazol-2-yl)thio)acetate . It has a molecular weight of 339.42 .
Synthesis Analysis
The synthesis of thiadiazole derivatives, such as the compound , involves a series of chemical reactions. For instance, a study describes the synthesis of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, which are synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C13H15N4O3S2/c1-2-20-10(18)8-21-13-17-16-12(22-13)15-11(19)14-9-6-4-3-5-7-9/h3-7,22H,2,8H2,1H3,(H2,14,15,16,19) . This code provides a unique identifier for the compound and can be used to generate a 3D structure for further analysis.Scientific Research Applications
Cancer Therapy Applications
A significant body of research has been devoted to the development of thiadiazole derivatives as potent anticancer agents. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been identified as potent and selective inhibitors of kidney-type glutaminase (GLS), showing promising results in attenuating the growth of human lymphoma cells both in vitro and in vivo (Shukla et al., 2012). Furthermore, 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives have demonstrated significant antidepressant and anxiolytic properties, with potential implications for neuroprotective applications (Clerici et al., 2001). These findings underscore the therapeutic potential of thiadiazole derivatives in cancer treatment, highlighting their role in inhibiting key metabolic pathways in cancer cells.
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of thiadiazole derivatives have been extensively investigated. Research has shown that certain derivatives exhibit significant sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019). This suggests the potential of thiadiazole derivatives as broad-spectrum antimicrobial agents, offering a promising avenue for the development of new treatments for infectious diseases.
Neuroprotective Activities
The neuroprotective properties of thiadiazole derivatives are a relatively new area of research with promising therapeutic implications. One study reported that certain 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives exhibited marked antidepressant and anxiolytic activities, comparable to reference drugs such as Imipramine and Diazepam (Clerici et al., 2001). These compounds showed a mixed antidepressant-anxiolytic activity with a wide therapeutic dose range, suggesting their potential as safer alternatives to current treatments for depression and anxiety disorders.
properties
IUPAC Name |
2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S2/c1-2-8-15-11(20)9-22-14-19-18-13(23-14)17-12(21)16-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,15,20)(H2,16,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFQYPSTFYOBDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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